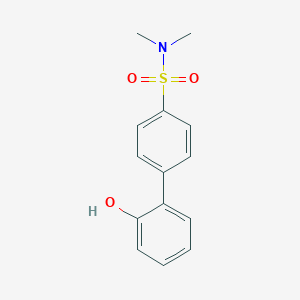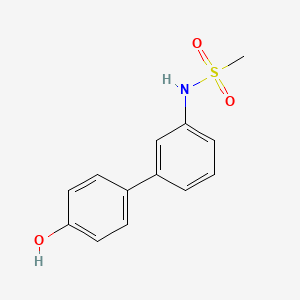
2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% (2-DMSPP) is an organic compound with a wide range of applications in the scientific field. It is a colorless, crystalline solid with a melting point of 134-136°C. 2-DMSPP is used in various biochemical and physiological experiments, and its applications include synthesis, research, and laboratory experiments.
Mechanism of Action
2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting this enzyme, 2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% reduces the production of prostaglandins, which are hormones that play a role in inflammation and pain.
Biochemical and Physiological Effects
2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% has been studied for its potential to reduce inflammation and pain, and its effects on the body’s biochemical and physiological processes. It has been found to reduce inflammation and pain in animal models, and has also been found to reduce the production of pro-inflammatory cytokines, which are proteins that play a role in inflammation. In addition, 2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% has been found to reduce the production of nitric oxide, which is a molecule that plays a role in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, and easy to obtain and store. It is also a relatively stable compound, and can be used in a variety of applications. However, it should be noted that 2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% is not soluble in water, and so must be dissolved in a suitable solvent before use.
Future Directions
There are a number of potential future directions for research involving 2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95%. These include further studies into its effects on inflammation and pain, as well as its potential use as a therapeutic agent. In addition, further research into its effects on biochemical and physiological processes could lead to new applications for 2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95%. Finally, further research into its synthesis and structure could lead to the development of new compounds with similar properties.
Synthesis Methods
2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% can be synthesized by reacting 4-nitrobenzenesulfonamide with dimethyl sulfate in an aqueous solution. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at a temperature of 80-90°C. The reaction is then followed by a reaction with sodium hydroxide to produce the final product.
Scientific Research Applications
2-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of antibiotics, the study of enzyme-catalyzed reactions, and the study of the effects of drugs on the body. It has also been used in the development of new drugs and in the production of pharmaceuticals.
properties
IUPAC Name |
4-(2-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-15(2)19(17,18)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAAZZOTXSKGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6370676.png)


![2-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370701.png)